(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiazole ring substituted at positions 2, 4 and 5 . The structure also includes a piperazine ring and a triazole ring . The molecular formula is C21H23N7O2S .Scientific Research Applications
Chemical Synthesis and Derivative Development
Research on similar compounds has led to the development of novel synthetic routes and derivatives, highlighting the chemical versatility and potential for generating a range of bioactive molecules. Abdelhamid et al. (2012) demonstrated a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, which could be structurally related to the compound . These synthetic routes offer pathways to explore the chemical space around the core structure of the compound for potential therapeutic or material applications (Abdelhamid, Shokry, & Tawfiek, 2012).
Potential Anticancer and Antiviral Applications
Compounds with structural similarities have shown promising in vitro anticoronavirus and antitumoral activity, as explored by Jilloju et al. (2021). They synthesized derivatives with subtle structural variations that allowed tuning biological properties towards antiviral or antitumoral activities, indicating potential research applications for the compound in antiviral and cancer research (Jilloju et al., 2021).
Antimicrobial and Antibacterial Potential
Research has also explored the antimicrobial potential of compounds within this chemical family. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against tested microorganisms. This suggests that compounds with the furan moiety, similar to the compound , could possess valuable antimicrobial properties and warrant further investigation for potential applications in combating bacterial infections (Başoğlu et al., 2013).
Enzyme Inhibition and Therapeutic Targets
The heterocyclic cores similar to those found in the compound have been evaluated for their affinity towards various biological targets. Swanson et al. (2009) explored small molecules with a heterocyclic core for in vitro affinity at the human histamine H(3) receptor, indicating the potential of such compounds for therapeutic applications and as tools for studying biological pathways (Swanson et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Pharmacokinetics
Based on its structure, it is likely to be metabolized by the liver and excreted in the urine . The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This could potentially be used to halt the growth of cancer cells, making it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, it can inhibit or activate enzymes involved in cellular respiration, leading to changes in cellular energy production. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby modulating cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes. Additionally, the compound’s effects on cellular function can vary depending on the duration of exposure, with short-term exposure leading to acute effects and long-term exposure resulting in chronic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals. For example, it can be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression. Alternatively, it can localize to the mitochondria to modulate cellular respiration and energy production .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-12-17(29-13(2)20-12)19(27)25-9-7-24(8-10-25)16-6-5-15-21-22-18(26(15)23-16)14-4-3-11-28-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOQPHDCKSJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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